
3-(Azulen-1-yl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azulen-1-yl)prop-2-enenitrile is an organic compound that features an azulene moiety linked to a propenenitrile group. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which contrasts with the colorless nature of its isomer, naphthalene. The unique structure of azulene imparts special electronic properties to its derivatives, making them of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azulen-1-yl)prop-2-enenitrile typically involves the reaction of azulene with acrylonitrile under specific conditions. One common method includes the use of a base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic addition of azulene to acrylonitrile . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Azulen-1-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or sulfonylated azulene derivatives.
Applications De Recherche Scientifique
3-(Azulen-1-yl)prop-2-enenitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Azulen-1-yl)prop-2-enenitrile involves its interaction with biological pathways and molecular targets. For instance, azulene derivatives are known to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammation . This inhibition can lead to anti-inflammatory effects. Additionally, the compound’s unique electronic properties may allow it to interact with cellular components in ways that are still being explored.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azulene: The parent compound, known for its deep blue color and unique electronic properties.
Naphthalene: An isomer of azulene, colorless and with different electronic properties.
1-Vinylazulene: Another azulene derivative with a vinyl group at the 1-position, used in similar applications.
Uniqueness
3-(Azulen-1-yl)prop-2-enenitrile stands out due to the presence of both the azulene moiety and the nitrile group, which together impart unique reactivity and electronic properties. This combination makes it particularly valuable in the synthesis of advanced materials and in exploring new biological activities.
Propriétés
Numéro CAS |
652142-27-3 |
|---|---|
Formule moléculaire |
C13H9N |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
3-azulen-1-ylprop-2-enenitrile |
InChI |
InChI=1S/C13H9N/c14-10-4-6-12-9-8-11-5-2-1-3-7-13(11)12/h1-9H |
Clé InChI |
GWQWPBYUOXIIGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=CC(=C2C=C1)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




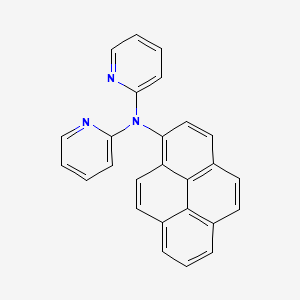
![N,N-Bis(2-hydroxyethyl)-4-{[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B12532249.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-[(1S)-1-[(5E)-5-(6-diphenylphosphanylcyclohexa-2,4-dien-1-ylidene)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B12532255.png)
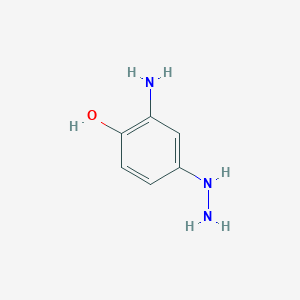


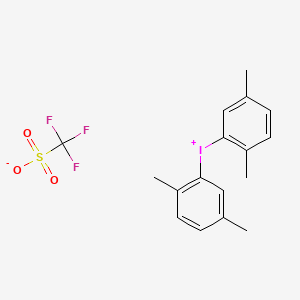
![2,2'-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide}](/img/structure/B12532287.png)
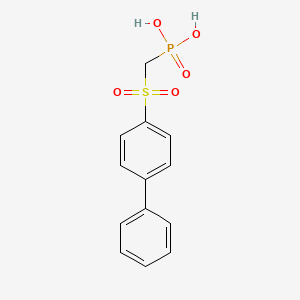
![6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine](/img/structure/B12532294.png)
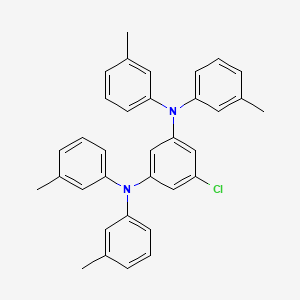
![5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol](/img/structure/B12532318.png)
